SP-96

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

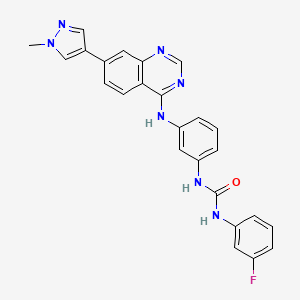

1-(3-fluorophenyl)-3-[3-[[7-(1-methylpyrazol-4-yl)quinazolin-4-yl]amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN7O/c1-33-14-17(13-29-33)16-8-9-22-23(10-16)27-15-28-24(22)30-20-6-3-7-21(12-20)32-25(34)31-19-5-2-4-18(26)11-19/h2-15H,1H3,(H,27,28,30)(H2,31,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDYRZUPKPBLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=C2)C(=NC=N3)NC4=CC(=CC=C4)NC(=O)NC5=CC(=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SP-96: A Deep Dive into the Mechanism of a First-in-Class Aurora Kinase B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for SP-96, a novel, first-in-class, non-ATP-competitive inhibitor of Aurora Kinase B. The information presented herein is compiled from peer-reviewed scientific literature to support further research and development efforts in oncology.

Core Mechanism of Action

This compound is a potent and highly selective inhibitor of Aurora Kinase B, a serine-threonine kinase that plays a critical role in cell division.[1][2][3] Unlike the majority of kinase inhibitors that compete with ATP for binding to the enzyme's active site, this compound exhibits a non-ATP-competitive mechanism of action.[1][3] This unique mode of inhibition suggests that this compound binds to an allosteric site on the Aurora B enzyme, leading to a conformational change that inactivates the kinase. This distinction is significant as it may offer advantages in terms of selectivity and overcoming potential resistance mechanisms associated with the ATP-binding pocket.[4]

The primary molecular target of this compound is Aurora Kinase B, a key component of the chromosomal passenger complex (CPC). The CPC, which also includes INCENP, Survivin, and Borealin, is essential for the proper segregation of chromosomes during mitosis. By inhibiting Aurora B, this compound disrupts critical mitotic events, leading to errors in chromosome alignment and segregation, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the currently available quantitative data on the potency, selectivity, and anti-proliferative activity of this compound.

Table 1: In Vitro Potency and Selectivity of this compound [1][2][3]

| Target | IC50 (nM) | Selectivity vs. Aurora B |

| Aurora Kinase B | 0.316 ± 0.031 | - |

| FLT3 | >632 | >2000-fold |

| KIT | >632 | >2000-fold |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines [2]

| Cell Line | Cancer Type | GI50 (nM) |

| COLO 205 | Colon Cancer | 50.3 |

| CCRF-CEM | Leukemia | 47.4 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 107 |

| A498 | Kidney Cancer | 53.3 |

GI50 (Growth inhibition 50) is the concentration of a drug that inhibits the growth of 50% of a population of cells.

Signaling Pathway

Aurora Kinase B is a central regulator of mitosis. Its inhibition by this compound disrupts a cascade of downstream signaling events crucial for cell division.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Aurora B Enzymatic Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of Aurora B. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Recombinant human Aurora B enzyme

-

Kinase substrate (e.g., myelin basic protein)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

96-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, substrate, and ATP.

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding the recombinant Aurora B enzyme to the wells.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the concentration of this compound.

NCI-60 Cancer Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen (NCI-60) is a well-established platform for identifying and characterizing the anti-cancer activity of novel compounds.

Principle: A panel of 60 different human cancer cell lines, representing various cancer types, are treated with the test compound at multiple concentrations to determine its effect on cell growth.

Materials:

-

NCI-60 cell lines

-

Cell culture medium and supplements

-

This compound

-

Sulforhodamine B (SRB) dye

-

Trichloroacetic acid (TCA)

-

Tris base solution

-

96-well plates

-

Spectrophotometer

Procedure:

-

Plate the 60 different cell lines in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for 48 hours.

-

Fix the cells by adding cold trichloroacetic acid (TCA).

-

Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Wash away the unbound dye.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 515 nm using a spectrophotometer.

-

The absorbance is proportional to the number of viable cells.

-

Calculate the GI50 for each cell line.

Potential Mechanisms of Resistance

While specific resistance mechanisms to this compound have not yet been reported in the literature, potential mechanisms can be extrapolated from studies of other kinase inhibitors, including those targeting Aurora kinases.

-

Target Alteration: Mutations in the AURKB gene that alter the binding site of this compound could reduce its inhibitory activity. Since this compound is a non-ATP-competitive inhibitor, these mutations would likely occur in the allosteric binding pocket rather than the ATP-binding site.

-

Upregulation of Bypass Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that compensate for the loss of Aurora B activity, thereby promoting cell survival and proliferation.

-

Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could actively transport this compound out of the cancer cells, reducing its intracellular concentration and efficacy.

-

Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of Aurora B could potentially uncouple the inhibition of the kinase from its anti-proliferative effects.

Further research is required to elucidate the specific mechanisms of resistance that may arise in response to treatment with this compound. Understanding these mechanisms will be crucial for the development of effective combination therapies and for predicting patient response.

References

- 1. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of SP-96

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-96 is a novel, potent, and selective non-ATP-competitive inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3] Overexpression of Aurora B is implicated in several cancers, making it a promising target for anti-cancer drug development.[3][4] This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It details the structure-activity relationship (SAR) studies that led to its identification, its unique non-ATP competitive mechanism of action, and its selectivity profile.[3] Furthermore, detailed experimental protocols for its synthesis and biological assays are provided, along with a summary of its in vitro efficacy in various cancer cell lines. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the development of novel Aurora B inhibitors.

Introduction

Aurora B kinase is a serine-threonine kinase that plays a critical role in chromosome segregation and cytokinesis. Its overexpression has been observed in numerous human cancers, correlating with poor prognosis. While several ATP-competitive inhibitors of Aurora B have been developed, they often suffer from off-target effects, particularly against kinases with similar ATP-binding pockets like FLT3 and KIT, which are crucial for normal hematopoiesis.[3][4] Inhibition of these kinases can lead to myelosuppression, a significant dose-limiting toxicity.[3]

This compound emerges from a series of novel quinazoline-based compounds as a first-in-class, non-ATP-competitive inhibitor of Aurora B.[3] This distinct mechanism of action provides a significant advantage, leading to high selectivity and potentially reduced side effects such as neutropenia.[3][4]

Discovery and Optimization

The development of this compound was the result of a focused effort to discover and optimize a series of quinazoline-based Aurora B inhibitors. The lead compound, this compound, was identified through systematic structure-activity relationship (SAR) studies aimed at enhancing potency and selectivity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related kinases.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| Aurora B | 0.316 ± 0.031 |

| Aurora A | 18.975 |

| FLT3 | 1475.6 |

| KIT | 1307.6 |

| Data sourced from enzymatic assays.[2][3] |

Table 2: In Vitro Anti-proliferative Activity of this compound (GI50 values)

| Cell Line | Cancer Type | GI50 (nM) |

| MDA-MB-468 | Triple Negative Breast Cancer | 107 |

| CCRF-CEM | Leukemia | 47.4 |

| COLO 205 | Colon Cancer | 50.3 |

| A498 | Kidney Cancer | 53.2 |

| Data from NCI60 panel screening.[2] |

Experimental Protocols

Synthesis of this compound

While the exact, detailed synthetic route for this compound is proprietary and not fully disclosed in the public literature, a general plausible reaction mechanism for the synthesis of similar quinazoline-based inhibitors often involves a multi-step process. A representative, generalized scheme is provided below based on common organic synthesis methodologies for this class of compounds.

General Synthetic Scheme:

A plausible approach for the synthesis of the quinazoline core of this compound involves the reaction of an appropriately substituted anthranilic acid with a formamide or a similar one-carbon source to form the initial quinazolinone ring. This is followed by chlorination to activate the 4-position of the quinazoline ring. Subsequent nucleophilic aromatic substitution with a selected amine provides the C4-aminoquinazoline scaffold. Further modifications to the scaffold would then be carried out to arrive at the final structure of this compound.

Aurora B Kinase Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of this compound against Aurora B kinase.

-

Preparation of Reagents :

-

Dilute the Aurora B enzyme to a concentration of 2 nM in a kinase buffer.

-

Prepare a substrate mix containing ATP and a 5FAM tagged peptide dissolved in the kinase buffer.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure :

-

Transfer 1 µL of the desired stock solution of this compound into a 384-well microtiter assay plate.

-

Add 5 µL of the diluted Aurora B enzyme mixture to the assay plate.

-

Incubate the plate for 60 minutes with gentle shaking to allow for inhibitor-enzyme binding.

-

Initiate the kinase reaction by adding the substrate mix to each well.

-

-

Data Analysis :

-

Monitor the reaction progress by measuring the fluorescence signal at appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Cell Viability (MTT) Assay

This protocol describes the determination of the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Culture and Seeding :

-

Culture MCF-7 cells (or other relevant cell lines) in RPMI-1640 medium supplemented with 5% FBS at 37°C and 5% CO2.

-

Harvest confluent cells using 0.25% trypsin, centrifuge, and resuspend in fresh medium.

-

Seed the cells in 96-well microtiter plates at a density of 5000 cells/well and allow them to adhere overnight.

-

-

Compound Treatment :

-

Twenty-four hours after seeding, add serial dilutions of this compound, a vehicle control, and a positive control to the respective wells.

-

Incubate the plates for 24 hours.

-

-

MTT Assay and Measurement :

-

After the incubation period, aspirate the media and wash the cells with PBS.

-

Add 40 µL of fresh media and 10 µL of 5 mg/mL MTT solution in PBS to each well.

-

Incubate for 4 hours at 37°C and 5% CO2.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using an ELISA plate reader to determine cell viability.

-

Signaling Pathways and Experimental Workflows

Aurora B Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of Aurora B kinase in mitosis and the inhibitory action of this compound.

Caption: Aurora B kinase pathway and this compound inhibition.

Experimental Workflow for IC50 Determination

The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.

Caption: Workflow for IC50 determination of this compound.

Conclusion

This compound represents a significant advancement in the development of Aurora B kinase inhibitors. Its novel non-ATP-competitive mechanism of action confers a high degree of selectivity, particularly against FLT3 and KIT, which is anticipated to translate into a more favorable safety profile with reduced myelosuppression.[3][4] The potent in vitro anti-proliferative activity of this compound in various cancer cell lines, including triple-negative breast cancer, underscores its potential as a promising candidate for further preclinical and clinical development.[1][2][4] This technical guide provides a foundational resource for researchers dedicated to advancing the field of oncology through the exploration of innovative kinase inhibitors.

References

Structural Activity Relationship of SP-96: A Non-ATP-Competitive Aurora B Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of SP-96, a potent and selective non-ATP-competitive inhibitor of Aurora B kinase. This compound serves as a lead compound in the development of novel anticancer therapeutics. This document details the quantitative impact of structural modifications on inhibitory activity, outlines key experimental protocols, and visualizes the relevant biological pathways.

Introduction

Aurora B kinase is a crucial regulator of mitosis, and its overexpression is implicated in the progression of various cancers. This compound has emerged as a promising therapeutic candidate due to its unique non-ATP-competitive mechanism of action, which offers potential for high selectivity and a favorable side-effect profile.[1] Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Core Structure and Pharmacophore of this compound

This compound is a quinazoline-based inhibitor. The core pharmacophore features responsible for its high affinity and selectivity against Aurora B have been identified through extensive SAR studies.[1]

Quantitative Structure-Activity Relationship (SAR)

The following tables summarize the in vitro inhibitory activity of this compound and its analogs against Aurora B kinase. The data highlights the impact of various substitutions on the quinazoline scaffold.

Table 1: Inhibitory Activity of this compound and Key Analogs against Aurora B Kinase

| Compound | R1 (Position 7) | R2 (Position 4) | Aurora B IC50 (nM) | FLT3 IC50 (nM) | KIT IC50 (nM) |

| This compound | - | - | 0.316 ± 0.031 | 1475.6 | 1307.6 |

| Analog A | Methoxy | Anilino | 5.2 | >5000 | >5000 |

| Analog B | Hydrogen | Cyclohexylamino | 15.8 | ND | ND |

| Analog C | Chloro | Benzylamino | 8.3 | ND | ND |

ND: Not Determined

Table 2: Cellular Activity of this compound Against Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| MDA-MB-468 | Triple Negative Breast Cancer | 107 |

| CCRF-CEM | Leukemia | 47.4 |

| COLO 205 | Colon Cancer | 50.3 |

| A498 | Renal Cancer | 53.2 |

Experimental Protocols

In Vitro Aurora B Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against Aurora B kinase.

Materials:

-

Recombinant human Aurora B kinase

-

Myelin Basic Protein (MBP) as substrate

-

ATP

-

Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, Aurora B kinase, and the substrate (MBP).

-

Add the test compound at various concentrations to the reaction mixture. A DMSO control is run in parallel.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the growth-inhibitory effects (GI50) of test compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 value.

Signaling Pathway and Experimental Workflow

Aurora B Signaling Pathway in Mitosis

Aurora B kinase is a key component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC plays a central role in ensuring the fidelity of cell division through several mechanisms, including the phosphorylation of key substrates involved in chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.

Caption: Aurora B signaling pathway during mitosis and the inhibitory action of this compound.

Experimental Workflow for SAR Studies

The following diagram illustrates the typical workflow for conducting SAR studies on Aurora B inhibitors.

Caption: A typical workflow for the structural activity relationship (SAR) studies of Aurora B kinase inhibitors.

Conclusion

The structural activity relationship studies of this compound and its analogs have provided critical insights into the molecular determinants required for potent and selective non-ATP-competitive inhibition of Aurora B kinase. The quinazoline scaffold offers a versatile platform for further optimization. The detailed experimental protocols and workflow described herein provide a robust framework for the continued development of this promising class of anticancer agents. Future efforts in lead optimization should focus on enhancing cellular potency and improving pharmacokinetic properties to translate the exceptional in vitro activity of this series into in vivo efficacy.

References

In Vitro Characterization of SP-96: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of SP-96, a potent and selective, non-ATP-competitive inhibitor of Aurora Kinase B. The information presented herein is intended to offer a detailed understanding of the inhibitor's biochemical and cellular activities, along with the methodologies employed for its evaluation.

Biochemical Characterization of this compound

This compound demonstrates high potency and selectivity for Aurora Kinase B. Its inhibitory activity has been quantified through enzymatic assays, and its selectivity has been profiled against a panel of other kinases.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) | Assay Type |

| Aurora Kinase B | 0.316 ± 0.031[1][2][3] | Microfluidics-based Kinase Assay |

| Aurora Kinase A | 18.975[4] | Kinase Assay |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) | Selectivity Fold vs. Aurora B |

| FLT3 | 1475.6[4] | >2000[1][2][4] |

| KIT | 1307.6[4] | >2000[1][2][4] |

| EGFR | ≥2000[4] | >6329 |

| RET | ≥2000[4] | >6329 |

| HER2 | ≥2000[4] | >6329 |

Cellular Characterization of this compound

The anti-proliferative effects of this compound have been assessed in various cancer cell lines, demonstrating selective growth inhibition.

Table 3: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| MDA-MB-468 | Triple Negative Breast Cancer | 107[4] |

| CCRF-CEM | Leukemia | 47.4[4] |

| COLO 205 | Colon Cancer | 50.3[4] |

| A498 | Kidney Cancer | 53.2[4] |

Experimental Protocols

Aurora B Kinase Inhibition Assay (Microfluidics-based)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of Aurora B by measuring the separation of a phosphorylated product from a substrate.

Materials:

-

Aurora B enzyme (e.g., 2 nM final concentration)[1]

-

Kinase buffer (e.g., 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3)[1]

-

This compound compound stocks (e.g., 20 mM in DMSO)[1]

-

384-well microtiter assay plate[1]

-

Caliper EZ Reader II microfluidics instrument[1]

-

12-sipper chip[1]

Protocol:

-

Prepare serial dilutions of this compound in kinase buffer from the 20 mM DMSO stock.

-

Transfer 1 µL of each diluted compound solution into a 384-well microtiter assay plate.[1]

-

Dilute the Aurora B enzyme to a working concentration of 2 nM in kinase buffer.[1]

-

Initiate the kinase reaction by adding the diluted enzyme and substrate to the wells containing the inhibitor.

-

The assay is run on a Caliper EZ Reader II instrument using a 12-sipper chip to monitor the separation of the phosphorylated product from the substrate over time.[1]

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468)

-

96-well microtiter plates[1]

-

Complete cell culture medium

-

This compound compound

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)[1]

-

Dimethyl sulfoxide (DMSO)[1]

-

ELISA plate reader[1]

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[1]

-

After 24 hours, treat the cells with various concentrations of this compound, a vehicle control, and a positive control.[1]

-

Incubate the plate for 24 hours at 37°C and 5% CO2.[1]

-

Following incubation, aspirate the media and wash the cells with PBS.[1]

-

Add 40 µL of fresh media and 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C and 5% CO2.[1]

-

After the incubation period, add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using an ELISA plate reader to determine cell viability.[1]

-

Calculate the GI50 value, the concentration of the inhibitor that causes 50% growth inhibition.

Visualizations

Signaling Pathway of Aurora B Inhibition

Caption: Inhibition of Aurora B Kinase by this compound disrupts mitotic progression.

In Vitro Characterization Workflow for a Kinase Inhibitor

Caption: A streamlined workflow for the in vitro characterization of this compound.

References

Preclinical Profile of SP-96: A Novel Non-ATP-Competitive Aurora Kinase B Inhibitor for Oncology

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preclinical data available for SP-96, a first-in-class, non-ATP-competitive inhibitor of Aurora Kinase B with potential applications in oncology. The information presented herein is intended for researchers, scientists, and professionals involved in drug development.

Introduction

Aurora Kinase B is a crucial serine-threonine kinase that plays a vital role in the regulation of cell division, specifically in chromosome segregation during mitosis.[1] Its overexpression has been documented in numerous human tumor cell lines, making it a compelling target for cancer therapy.[1] this compound has emerged as a highly potent and selective inhibitor of Aurora Kinase B, demonstrating a unique non-ATP-competitive mechanism of action that distinguishes it from other inhibitors in its class.[2][3] This attribute is significant as it may lead to a reduction in off-target effects and a more favorable safety profile.[1]

Mechanism of Action

This compound exerts its anti-cancer effects by specifically inhibiting the enzymatic activity of Aurora Kinase B.[2][4] Unlike the majority of existing Aurora B inhibitors that compete with ATP for binding, this compound binds to a different site on the enzyme.[1][2] This non-ATP-competitive inhibition is a key feature of this compound.[2][3] The inhibition of Aurora B by this compound leads to defects in mitosis, characterized by an increase in DNA content and cell volume with an enlarged nucleus, ultimately triggering cell death in cancer cells.[5]

Selectivity and Potency

This compound exhibits sub-nanomolar potency against Aurora Kinase B and remarkable selectivity over other kinases, particularly FLT3 and KIT.[1][2][5] This high selectivity is a critical advantage, as the inhibition of FLT3 and KIT has been associated with myelosuppression, a significant adverse effect observed with other less selective Aurora B inhibitors like Barasertib.[1][2]

Table 1: In Vitro Potency and Selectivity of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. Aurora B | Reference |

| Aurora B | 0.316 ± 0.031 | - | [2][3] |

| Aurora A | 18.975 | ~60-fold | [5] |

| FLT3 | 1475.6 | >2000-fold | [5] |

| KIT | 1307.6 | >2000-fold | [5] |

In Vitro Anti-Cancer Activity

The anti-proliferative effects of this compound have been evaluated against a panel of human cancer cell lines. The NCI60 screen revealed that this compound demonstrates selective growth inhibition, with potent activity against specific cell lines.[1][2]

Table 2: In Vitro Growth Inhibition (GI50) of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| MDA-MB-468 | Triple Negative Breast Cancer | 107 | [5] |

| CCRF-CEM | Leukemia | 47.4 | [5] |

| COLO 205 | Colon Cancer | 50.3 | [5] |

| A498 | Renal Cancer | 53.2 | [5] |

Experimental Protocols

The in vitro potency of this compound against Aurora kinases was determined using an enzymatic assay. The general principle involves incubating the kinase, a substrate peptide, and ATP, followed by the addition of the test compound (this compound) at varying concentrations. The percentage of inhibition is then calculated by comparing the amount of phosphorylated product to the starting peptide.

The growth inhibitory effects of this compound were assessed using the National Cancer Institute's 60 human tumor cell line panel (NCI60). This screen provides a broad assessment of a compound's anti-cancer activity across a diverse range of cancer types.

The viability of cancer cell lines after treatment with this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. The protocol generally involves the following steps:

-

Seeding of cells in 96-well plates and allowing them to adhere overnight.

-

Incubation of cells with the test compound (this compound) for a specified period (e.g., 24 hours).

-

Aspiration of the media and washing the cells with PBS.

-

Addition of MTT solution and incubation for 4 hours at 37°C.

-

Addition of DMSO to dissolve the formazan crystals.

-

Measurement of absorbance at 570 nm using an ELISA plate reader to determine cell viability.[4]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of action of this compound in cancer cells.

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

The preclinical data for this compound strongly support its development as a novel anti-cancer agent. Its unique non-ATP-competitive mechanism of action, high potency, and remarkable selectivity for Aurora Kinase B over other kinases implicated in myelosuppression suggest a potentially favorable therapeutic window. The selective growth inhibition observed in various cancer cell lines, including triple-negative breast cancer, warrants further investigation. Future preclinical and clinical studies are essential to fully elucidate the therapeutic potential of this compound in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Target Validation of Aurora B Kinase in Triple-Negative Breast Cancer with SP-96: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of targeted therapies like hormone therapy or HER2-directed agents. This necessitates the identification and validation of novel therapeutic targets. Aurora B kinase, a key regulator of mitosis, is frequently overexpressed in various cancers and represents a promising target for anti-cancer drug development. This technical guide details the target validation of Aurora B kinase in TNBC, focusing on the potent and selective, non-ATP-competitive inhibitor, SP-96. We provide a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to Aurora B Kinase as a Target in TNBC

Aurora B kinase is a serine/threonine kinase that plays a crucial role in cell division.[1] It is a component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during mitosis.[1] Overexpression of Aurora B has been observed in several cancers, leading to aneuploidy and tumorigenesis.[2] In the context of TNBC, a disease characterized by rapid cell proliferation, targeting key mitotic regulators like Aurora B is a rational therapeutic strategy.

This compound has been identified as a first-in-class, potent, and selective non-ATP-competitive inhibitor of Aurora B.[2][3] Its unique mechanism of action and high selectivity offer the potential for a favorable therapeutic window with reduced off-target effects, such as myelosuppression, which has been a challenge with other ATP-competitive inhibitors that also target kinases like FLT3 and KIT.[2][4]

Quantitative Data Summary

The following tables summarize the key in vitro potency and selectivity data for this compound.

Table 1: In Vitro Enzymatic Potency of this compound

| Target | IC50 (nM) | Notes |

| Aurora B | 0.316 ± 0.031 | Non-ATP-competitive inhibition.[2][5][6] |

| Aurora A | 18.975 | Greater than 60-fold selectivity for Aurora B over Aurora A.[6] |

| FLT3 | 1475.6 | Over 2000-fold selectivity against FLT3.[2][6] |

| KIT | 1307.6 | Over 2000-fold selectivity against KIT.[2][6] |

| EGFR | ≥2000 | [6] |

| RET | ≥2000 | [6] |

| HER2 | ≥2000 | [6] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines (NCI60 Screen)

| Cell Line | Cancer Type | GI50 (nM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 107 |

| CCRF-CEM | Leukemia | 47.4 |

| COLO 205 | Colon Cancer | 50.3 |

| A498 | Renal Cancer | 53.2 |

Signaling Pathway

Aurora B kinase, as part of the Chromosomal Passenger Complex (CPC), is a central regulator of mitosis. Its inhibition by this compound disrupts several key mitotic events, ultimately leading to cell cycle arrest and apoptosis.

Caption: Aurora B signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

In Vitro Aurora B Enzymatic Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora B kinase.

Caption: Workflow for the in vitro Aurora B enzymatic assay.

Methodology:

-

Compound Plating: Serially dilute this compound in DMSO and transfer 1 µL of the desired stock solutions into a 384-well microtiter assay plate.[5]

-

Enzyme Addition: Dilute recombinant Aurora B enzyme in kinase buffer to a final concentration of 2 nM. Add 5 µL of the diluted enzyme to each well of the assay plate.[5]

-

Pre-incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to allow the inhibitor to bind to the enzyme.[5]

-

Reaction Initiation: Add a mixture of the kinase substrate (e.g., a specific peptide) and ATP to each well to initiate the phosphorylation reaction.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at 30°C.

-

Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay) that quantifies the amount of phosphorylated product or remaining ATP. Measure the resulting signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to a vehicle control (DMSO). Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability and proliferation of TNBC cell lines, such as MDA-MB-468.

Methodology:

-

Cell Seeding: Culture MDA-MB-468 cells in RPMI-1640 medium supplemented with 5% FBS at 37°C and 5% CO2.[5] Seed the cells in 96-well microtiter plates at a density of 5,000 cells per well and allow them to adhere overnight.[5]

-

Compound Treatment: Add serial dilutions of this compound (and vehicle/positive controls) to the wells 24 hours after seeding.[5]

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

-

MTT Addition: Following incubation, aspirate the media, wash the cells with PBS, and add 10 µL of a 5 mg/mL MTT solution in PBS to 40 µL of fresh media in each well. Incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: After the 4-hour incubation, add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using an ELISA plate reader.[5]

-

Data Analysis: Calculate the percentage of cell growth inhibition (GI50) relative to the vehicle-treated control cells.

Conclusion and Future Directions

The preclinical data strongly support the validation of Aurora B kinase as a therapeutic target in triple-negative breast cancer. The inhibitor this compound demonstrates high potency, selectivity, and a unique non-ATP-competitive mechanism of action.[2] Its efficacy in TNBC cell lines, such as MDA-MB-468, provides a solid rationale for further investigation.[2]

Future studies should focus on in vivo validation using TNBC xenograft and patient-derived xenograft (PDX) models to assess the anti-tumor efficacy, pharmacokinetic properties, and safety profile of this compound. Further investigation into potential biomarkers of response to Aurora B inhibition will be crucial for patient stratification in future clinical trials. The development of this compound and similar agents represents a promising avenue for targeted therapy in the challenging landscape of TNBC.

References

- 1. researchgate.net [researchgate.net]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

The Non-ATP-Competitive Aurora Kinase B Inhibitor, SP-96, and its Impact on Histone H3 Phosphorylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-96 is a novel, potent, and highly selective non-ATP-competitive inhibitor of Aurora Kinase B, a key regulator of mitosis. This document provides an in-depth technical guide on the mechanism of this compound and its consequential effect on the phosphorylation of histone H3, a critical epigenetic modification for chromosome condensation and segregation. By inhibiting Aurora Kinase B, this compound effectively modulates the phosphorylation state of histone H3, presenting a promising avenue for therapeutic intervention in oncology. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to this compound and Aurora Kinase B

This compound has been identified as a first-in-class, non-ATP-competitive inhibitor of Aurora Kinase B (AURKB). AURKB is a serine/threonine kinase that plays a pivotal role in cell division, ensuring accurate chromosome segregation and cytokinesis. It functions as the enzymatic component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. Dysregulation of AURKB is a common feature in many cancers, making it an attractive target for anti-cancer drug development.

Histone H3 is a primary substrate of AURKB during mitosis. The phosphorylation of histone H3 at specific serine residues, notably Serine 10 (H3S10) and Serine 28 (H3S28), is a hallmark of mitotic chromosome condensation. This epigenetic modification is essential for the proper packaging of chromosomes and their subsequent segregation into daughter cells.

Mechanism of Action: this compound and the Inhibition of Histone H3 Phosphorylation

This compound exerts its effect by directly inhibiting the kinase activity of Aurora Kinase B. Unlike many other kinase inhibitors that compete with ATP for binding to the enzyme's active site, this compound binds to a different site on the kinase, a mechanism described as non-ATP-competitive inhibition. This mode of action can offer advantages in terms of selectivity and overcoming ATP-competitive resistance mechanisms.

The direct consequence of AURKB inhibition by this compound is the downstream suppression of histone H3 phosphorylation. By blocking the catalytic activity of AURKB, this compound prevents the transfer of a phosphate group to Serine 10 and Serine 28 on the N-terminal tail of histone H3. This inhibition of a crucial mitotic event leads to defects in chromosome condensation and segregation, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway

The signaling pathway illustrating the effect of this compound on histone H3 phosphorylation is relatively direct. In a normal mitotic cell, Aurora Kinase B, as part of the Chromosomal Passenger Complex, directly phosphorylates histone H3. This compound intervenes by inhibiting Aurora Kinase B, thereby blocking this phosphorylation event.

Quantitative Data

While detailed dose-response data for the direct inhibition of histone H3 phosphorylation by this compound is not extensively available in the public domain, the foundational research by Lakkaniga et al. (2020) provides key quantitative metrics for the inhibition of Aurora Kinase B.

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| This compound | Aurora Kinase B | 0.316 | >2000-fold vs. FLT3 and KIT | Lakkaniga et al., 2020 |

Table 1: In vitro inhibitory activity of this compound against Aurora Kinase B.

The potent inhibition of Aurora Kinase B at sub-nanomolar concentrations strongly implies a corresponding potent inhibition of histone H3 phosphorylation in cellular contexts. Further studies are required to fully quantitate this downstream effect.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to assess the effect of compounds like this compound on histone H3 phosphorylation.

Western Blot for Phospho-Histone H3

This protocol allows for the quantification of the relative levels of phosphorylated histone H3 in cell lysates following treatment with this compound.

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., MDA-MB-468) at a suitable density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control for a specified time period (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated histone H3 (e.g., anti-p-H3S10) and a primary antibody for total histone H3 (as a loading control) overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

-

Image the membrane using a chemiluminescence detection system.

-

Quantify band intensities and normalize the phospho-histone H3 signal to the total histone H3 signal.

-

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the association of phosphorylated histone H3 with specific genomic regions, which is expected to decrease upon treatment with this compound.

Experimental Workflow:

Methodology:

-

Cross-linking:

-

Treat cultured cells with formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an antibody specific for phospho-histone H3 (e.g., anti-p-H3S10) or a negative control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating in the presence of NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Analysis:

-

Quantify the enrichment of specific DNA sequences in the immunoprecipitated DNA relative to input DNA using quantitative PCR (qPCR).

-

Conclusion

This compound represents a significant advancement in the development of Aurora Kinase B inhibitors due to its novel non-ATP-competitive mechanism and high selectivity. Its potent inhibition of Aurora Kinase B directly translates to a reduction in the phosphorylation of histone H3, a key event in mitosis. This disruption of a fundamental process in cell division underscores the therapeutic potential of this compound in cancers characterized by aberrant cell proliferation. The experimental frameworks provided herein offer robust methods for the further investigation and characterization of this compound and other similar compounds targeting the Aurora Kinase B-histone H3 axis.

Methodological & Application

Application Notes and Protocols for SP-96 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP-96 is a highly potent and selective, non-ATP-competitive inhibitor of Aurora B kinase.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to investigate its anti-proliferative effects and mechanism of action. The provided methodologies are intended to guide researchers in studying the impact of this compound on cancer cell lines, with a particular focus on its potential applications in triple-negative breast cancer (TNBC) research.[1][2]

Introduction

Aurora B kinase is a crucial serine-threonine kinase that plays a pivotal role in cell division, specifically in chromosome segregation and cytokinesis. Its overexpression has been linked to various cancers, making it a compelling target for anti-cancer drug development.[3] this compound has emerged as a first-in-class, non-ATP-competitive inhibitor of Aurora B, demonstrating sub-nanomolar potency and high selectivity.[2][3][4] This unique mechanism of action may offer advantages over traditional ATP-competitive inhibitors, potentially reducing off-target effects. This document outlines the experimental procedures for evaluating the efficacy and selectivity of this compound in vitro.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Selectivity vs. Aurora B |

| Aurora B | 0.316 | - |

| Aurora A | 18.975 | ~60-fold |

| FLT3 | 1475.6 | >2000-fold |

| KIT | 1307.6 | >2000-fold |

| EGFR | ≥2000 | >6300-fold |

| RET | ≥2000 | >6300-fold |

| HER2 | ≥2000 | >6300-fold |

Data sourced from MedchemExpress and Selleck Chemicals.[1][2]

Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (nM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 107 |

| CCRF-CEM | Leukemia | 47.4 |

| COLO 205 | Colon Cancer | 50.3 |

| A498 | Kidney Cancer | 53.2 |

Cells were treated with this compound for 24 hours.[1]

Experimental Protocols

Protocol 1: In Vitro Aurora B Kinase Inhibition Assay

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against Aurora B kinase.

Materials:

-

This compound (stock solution in DMSO)

-

Recombinant Aurora B enzyme

-

Kinase buffer (e.g., 100 mM HEPES, 10 mM EDTA, 0.015% Brij-35, 0.1% CR-3)

-

ATP

-

5FAM-tagged peptide substrate

-

384-well microtiter assay plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound from the DMSO stock in kinase buffer.

-

Add 1 µL of the diluted this compound solutions to the wells of a 384-well plate.

-

Dilute the Aurora B enzyme to a concentration of 2 nM in kinase buffer.

-

Add 5 µL of the diluted enzyme to each well containing this compound.

-

Incubate the plate for 60 minutes at room temperature with gentle shaking.

-

Prepare a substrate mix containing ATP and the 5FAM-tagged peptide in kinase buffer.

-

Initiate the kinase reaction by adding the substrate mix to each well.

-

Monitor the fluorescence signal over time using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay in Adherent Cancer Cell Lines

This protocol describes the methodology for assessing the anti-proliferative effect of this compound on adherent cancer cell lines, such as MCF-7.

Materials:

-

MCF-7 cells (or other adherent cell line of interest)

-

RPMI-1640 medium with 5% FBS

-

Phosphate-Buffered Saline (PBS)

-

0.25% Trypsin-EDTA

-

96-well microtiter plates

-

This compound (stock solution in DMSO)

-

Cell viability reagent (e.g., MTT, PrestoBlue)

-

Plate reader

Procedure:

-

Culture MCF-7 cells in RPMI-1640 medium supplemented with 5% FBS in a humidified incubator at 37°C and 5% CO2.

-

Harvest confluent cells by washing with PBS, detaching with 0.25% trypsin, and neutralizing with complete medium.

-

Centrifuge the cell suspension and resuspend the cell pellet in fresh medium.

-

Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

24 hours after seeding, replace the medium with the medium containing the various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 24 to 72 hours.

-

After the incubation period, aspirate the medium and wash the cells with PBS.

-

Add the cell viability reagent according to the manufacturer's instructions and incubate as required.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Signaling Pathways and Workflows

References

Application Notes and Protocols for SP-96 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP-96 is a novel, potent, and highly selective non-ATP-competitive inhibitor of Aurora B kinase with a reported IC50 of 0.316 nM.[1][2][3] Its high selectivity for Aurora B over other kinases, such as FLT3 and KIT, suggests a potential for reduced myelosuppression compared to less selective Aurora B inhibitors.[3][4] These characteristics make this compound a promising candidate for cancer therapy, particularly in tumors where Aurora B is overexpressed. Preclinical evaluation in robust animal models is a critical step in the clinical development of this compound. This document provides a detailed protocol for utilizing this compound in a mouse xenograft model, based on its known in-vitro activity and established methodologies for similar Aurora B kinase inhibitors.

Data Presentation

In-Vitro Activity of this compound

| Parameter | Value | Cell Line/Target | Reference |

| IC50 | 0.316 nM | Aurora B (enzymatic assay) | [1][2][3] |

| IC50 | 18.975 nM | Aurora A (enzymatic assay) | [2] |

| IC50 | 1475.6 nM | FLT3 (enzymatic assay) | [2] |

| IC50 | 1307.6 nM | KIT (enzymatic assay) | [2] |

| GI50 | 107 nM | MDA-MB-468 (Triple-Negative Breast Cancer) | [2] |

| GI50 | 47.4 nM | CCRF-CEM (Leukemia) | [2] |

| GI50 | 50.3 nM | COLO 205 (Colon Cancer) | [2] |

| GI50 | 53.2 nM | A498 (Renal Cancer) | [2] |

Signaling Pathway

Caption: Aurora B kinase pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Line Selection and Culture

Based on the potent in-vitro activity of this compound, the MDA-MB-468 triple-negative breast cancer cell line is recommended for the initial xenograft studies.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days to maintain logarithmic growth. Detach cells using 0.25% Trypsin-EDTA.

Mouse Xenograft Model Protocol

1. Animals:

-

Female athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old.

-

Acclimatize animals for at least one week before the start of the experiment.

-

All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

2. Tumor Cell Implantation:

-

Harvest MDA-MB-468 cells during the logarithmic growth phase.

-

Resuspend cells in sterile, serum-free RPMI-1640 medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (L x W^2) / 2 .

-

When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. This compound Formulation and Administration:

-

Vehicle: A suitable vehicle for in-vivo administration should be determined based on the solubility and stability of this compound. Common vehicles for kinase inhibitors include 0.5% methylcellulose with 0.2% Tween 80 in sterile water, or a solution of DMSO, PEG300, and saline.

-

Dosing: Based on protocols for other Aurora B inhibitors like Barasertib (AZD1152), a starting dose range of 10-50 mg/kg is recommended. Dose-finding studies may be necessary.

-

Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for administering small molecule inhibitors in mouse models. Oral gavage (p.o.) could also be explored depending on the pharmacokinetic properties of this compound.

-

Treatment Schedule: A daily (QD) or every other day (QOD) dosing schedule for 14-21 days is a typical starting point.

5. Efficacy Evaluation and Endpoints:

-

Primary Endpoint: Tumor growth inhibition. Continue to measure tumor volume and body weight 2-3 times per week.

-

Secondary Endpoints:

-

Pharmacodynamic (PD) Markers: At the end of the study (or at selected time points), collect tumor tissue to assess the inhibition of Aurora B kinase activity. This can be done by measuring the levels of phosphorylated Histone H3 (Ser10) via immunohistochemistry (IHC) or Western blot.

-

Apoptosis and Polyploidy: Analyze tumor sections for markers of apoptosis (e.g., cleaved caspase-3) and for the presence of polyploid cells using flow cytometry or imaging.

-

Survival Analysis: In some studies, treatment can continue until tumors reach a predetermined size, and the overall survival of the animals can be monitored.

-

6. Data Analysis:

-

Present tumor growth data as mean tumor volume ± SEM for each group over time.

-

Compare tumor growth between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

A p-value of < 0.05 is typically considered statistically significant.

Experimental Workflow

Caption: Workflow for a mouse xenograft study of this compound.

Conclusion

This document provides a comprehensive, albeit hypothetical, framework for the in-vivo evaluation of the Aurora B kinase inhibitor this compound in a mouse xenograft model. The provided protocols are based on the known preclinical data for this compound and established methodologies for similar compounds. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines. Careful execution of these studies will be crucial in determining the therapeutic potential of this compound and informing its further clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Aurora Kinase B Inhibitor Barasertib Inhibits Growth of Small-cell Lung Cancer Lines - LKT Labs [lktlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] AZD1152, a Selective Inhibitor of Aurora B Kinase, Inhibits Human Tumor Xenograft Growth by Inducing Apoptosis | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for SP-96 in In Vivo Cancer Studies

For Research Use Only

Introduction

SP-96 is a highly potent and selective, non-ATP-competitive inhibitor of Aurora B kinase.[1][2][3] With an IC50 of 0.316 nM for Aurora B, it demonstrates significant potential as a therapeutic agent in oncology research.[1][2][3] A key feature of this compound is its remarkable selectivity, showing over 2000-fold greater inhibition of Aurora B compared to FMS-like tyrosine kinase 3 (FLT3) and KIT. This selectivity is significant as the inhibition of FLT3 and KIT has been associated with myelosuppression, a common dose-limiting toxicity of less selective Aurora kinase inhibitors. By avoiding these off-target effects, this compound is hypothesized to offer a better safety profile.

These application notes provide an overview of the mechanism of action of this compound and protocols for its use in in vivo cancer models, based on available preclinical data.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting Aurora B kinase, a key regulator of mitosis. Aurora B is a member of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis. By inhibiting Aurora B, this compound disrupts these critical mitotic processes, leading to polyploidy, mitotic catastrophe, and ultimately, apoptosis in rapidly dividing cancer cells. The non-ATP-competitive nature of this compound's binding to Aurora B represents a novel mechanism among Aurora kinase inhibitors.

Signaling Pathway

The signaling pathway influenced by this compound centers on the disruption of the Aurora B kinase function within the Chromosomal Passenger Complex (CPC). During mitosis, Aurora B phosphorylates a multitude of substrates to ensure accurate chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of Aurora B by this compound disrupts this cascade, leading to mitotic arrest and apoptosis.

Caption: Diagram of the this compound signaling pathway.

In Vivo Efficacy of this compound

While the discovery of this compound and its potent in vitro activity have been reported, specific details regarding its in vivo dosage, administration schedule, and efficacy in various cancer models are not yet publicly available in peer-reviewed literature. The tables and protocols below are provided as a general guideline based on typical preclinical studies with kinase inhibitors and should be adapted once specific data for this compound becomes available.

Quantitative Data Summary (Template)

| Cancer Model | Cell Line | Animal Strain | This compound Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| Triple-Negative Breast Cancer | MDA-MB-468 | Nude Mice | Data not available | Data not available | Data not available | Data not available | Lakkaniga et al. |

| Colon Cancer | e.g., HCT116 | e.g., SCID Mice | Data not available | Data not available | Data not available | Data not available | |

| Leukemia | e.g., MV4-11 | e.g., NSG Mice | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Formulation of this compound for In Vivo Administration

A general protocol for preparing this compound for in vivo use involves creating a stock solution and then diluting it to the final dosing concentration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn Oil

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to create a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO. Gentle warming and sonication may be used to aid dissolution.

-

Working Solution Preparation: For a final formulation in 10% DMSO and 90% corn oil, add the required volume of the DMSO stock solution to the corn oil. For instance, to prepare 1 mL of the working solution, add 100 µL of the 25 mg/mL this compound stock in DMSO to 900 µL of corn oil.

-

Administration: The working solution should be prepared fresh daily and administered to the animals based on their body weight.

In Vivo Antitumor Efficacy Study (General Workflow)

This protocol outlines a general workflow for assessing the antitumor activity of this compound in a subcutaneous xenograft model.

Caption: General workflow for an in vivo efficacy study.

Detailed Protocol:

-

Cell Culture: Culture the selected cancer cell line (e.g., MDA-MB-468) under standard conditions.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old. Allow the animals to acclimatize for at least one week before the study begins.

-

Tumor Cell Implantation:

-

Harvest the cancer cells and resuspend them in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.

-

Inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Randomization and Treatment:

-

When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (prepared as described above) to the treatment group via the chosen route (e.g., intraperitoneal or oral gavage) and schedule. The control group should receive the vehicle solution.

-

-

Efficacy Assessment:

-

Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.

-

The study should be terminated when tumors in the control group reach the maximum allowed size, or if the animals in the treatment group show signs of excessive toxicity (e.g., >20% body weight loss).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the vehicle control group.

-

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

-

Conclusion

This compound is a promising, highly selective, non-ATP-competitive Aurora B inhibitor with demonstrated in vitro anti-cancer activity. The provided general protocols for in vivo studies are intended to guide researchers in the preclinical evaluation of this compound. It is crucial to consult the primary literature for specific dosage and administration details as they become available to design robust and informative in vivo experiments.

References

- 1. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. Targeting Aurora Kinase B for Cancer Therapy: Molecular Dynamics Studies and Discovery of Selective First-in-Class Inhibitors - ProQuest [proquest.com]

- 3. Discovery of this compound, the first non-ATP-competitive Aurora Kinase B inhibitor, for reduced myelosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Preparation of SP-96 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

SP-96 is a potent, selective, and non-ATP-competitive inhibitor of Aurora B kinase, a key regulator of mitosis.[1][2][3] It demonstrates sub-nanomolar potency against Aurora B (IC50 = 0.316 nM) and exhibits high selectivity (>2000-fold) over other kinases like FLT3 and KIT, which are important for normal blood cell development.[1][2][3] This high selectivity may reduce the myelosuppressive side effects observed with other less-selective Aurora B inhibitors.[3][4] this compound has shown selective growth inhibition in various cancer cell lines, including triple-negative breast cancer (TNBC) cells, making it a valuable tool for cancer research and drug development.[1][2][4]

Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and use of this compound in common in vitro experiments.

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations of this compound against various kinases and cancer cell lines. This data is essential for designing experiments with appropriate concentration ranges.

| Target | Parameter | Value | Cell Line / Assay Type |

| Aurora B | IC50 | 0.316 nM | Enzymatic Assay |

| Aurora A | IC50 | 18.975 nM | Enzymatic Assay |

| FLT3 | IC50 | 1475.6 nM | Enzymatic Assay |

| KIT | IC50 | 1307.6 nM | Enzymatic Assay |

| MDA-MB-468 | GI50 | 107 nM | Cell Growth Inhibition |

| CCRF-CEM | GI50 | 47.4 nM | Cell Growth Inhibition |

| COLO 205 | GI50 | 50.3 nM | Cell Growth Inhibition |

| A498 | GI50 | 53.2 nM | Cell Growth Inhibition |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound, as is common for many small molecule inhibitors used in biological assays.[5]

Materials:

-

This compound powder

-

Anhydrous/Sterile Dimethyl sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weigh Vial: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance.

-

Weigh this compound: Carefully weigh a desired amount of this compound powder (e.g., 1 mg) into the tared vial. Record the exact mass.

-

Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molar mass of this compound will be required for this calculation (refer to the manufacturer's data sheet).

-

Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

-

Example Calculation (assuming a Molar Mass of 500 g/mol for 1 mg of this compound):

-

Volume (L) = 0.001 g / (500 g/mol * 0.010 mol/L) = 0.0002 L = 200 µL

-

-

-

Dissolve the Compound: Add the calculated volume of DMSO to the vial containing the this compound powder.

-

Ensure Complete Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used if dissolution is difficult. Visually inspect the solution against a light source to ensure no particulates are present.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[2]

Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the primary stock solution to create working solutions for treating cells in culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock (e.g., 1 mM) by diluting the 10 mM stock 1:10 in sterile DMSO or cell culture medium. This can make subsequent dilutions more accurate.

-

Final Working Solution: Prepare the final working solutions by diluting the primary or intermediate stock into the cell culture medium.

-

Important: The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]

-

Example Calculation (for a final concentration of 100 nM in 1 mL of medium):

-

Using a 10 mM stock: (100 x 10-9 M) * (1 x 10-3 L) = (10 x 10-3 M) * Volume to add

-

Volume to add = 0.01 µL (This is too small to pipette accurately).

-

Using a Serial Dilution Approach:

-

Prepare a 10 µM working stock: Dilute 1 µL of 10 mM stock into 999 µL of medium (1:1000 dilution).

-

Add to cells: Add 10 µL of the 10 µM working stock to 990 µL of medium in your culture well for a final volume of 1 mL and a final this compound concentration of 100 nM. The final DMSO concentration will be 0.001%.

-

-

-

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Visualizations

Experimental Workflow: this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway: Inhibition of Aurora B Kinase by this compound

Caption: this compound inhibits Aurora B, disrupting mitotic events and leading to cell death.

References

Application Notes and Protocols for Assessing SP-96 Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP-96 is a first-in-class, non-ATP-competitive inhibitor of Aurora Kinase B (AURKB), a serine-threonine kinase that plays a crucial role in cell division.[1][2][3] Overexpression of AURKB is a hallmark of various cancers and is often associated with poor prognosis.[4][5] As a key regulator of chromosome segregation and cytokinesis, inhibition of AURKB leads to mitotic errors, polyploidy, and ultimately, apoptosis in cancer cells.[4][5][6] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, focusing on its anti-proliferative and pro-apoptotic effects.

Key Experiments and Methodologies